1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Scientific Research Applications
Synthesis and Antidepressant Potential
A notable study synthesized a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating them for serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies highlighted one compound's potential as an antidepressant, showing greater potency in antianxiety effects compared to the reference drug, diazepam. This underscores the compound's relevance in developing antidepressant and/or anxiolytic therapies (Zagórska et al., 2016).
Molecular Docking and Receptor Affinity Studies
Further research into the structure-activity relationships of novel arylpiperazinylalkyl purine derivatives demonstrated a spectrum of receptor activities, particularly targeting serotoninergic and dopaminergic receptors. Docking studies indicated the importance of substituents at specific positions for receptor affinity, offering insights into the design of compounds with potential antidepressant and anxiolytic-like activity (Zagórska et al., 2015).
Anticancer and Antiviral Activity
Research on imidazo[1,2-a]-s-triazine nucleosides revealed the chemical synthesis of novel purine analogues, exhibiting moderate activity against various viruses in tissue culture. This highlights the compound's potential in antiviral therapy development (Kim et al., 1978).
Corrosion Inhibition Properties
A study investigating the effects of imidazole and its derivatives on copper corrosion in seawater found these compounds act as mixed-type corrosion inhibitors. This application is critical for materials science, particularly in enhancing the longevity and durability of copper-based structures in marine environments (Mihajlović et al., 2017).
Green Synthesis Approaches
Efforts to develop environmentally friendly synthetic routes produced new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-dione derivatives. This represents a step forward in sustainable chemistry, offering efficient and diastereoselective methods for synthesizing nitrogenated tricyclic cores (Bouzayani et al., 2018).
Properties
IUPAC Name |
6-(2-anilinoethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-11-24-14-15(21(2)18(26)22(3)16(14)25)20-17(24)23(12)10-9-19-13-7-5-4-6-8-13/h4-8,11,19H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFPCDYXKZWRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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